(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15856094
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O |
|---|---|
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | [2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C17H18N2O/c1-13-12-15(9-10-18-13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3 |
| Standard InChI Key | RTYJZFABJOUIMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
Introduction
Molecular Structure and Chemical Identity
Structural Characterization
The compound features a pyrrolidine ring substituted at the 1-position with a phenyl methanone group and at the 2-position with a 2-methylpyridin-4-yl group. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | [2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]-phenylmethanone |
| Molecular Formula | C₁₇H₁₈N₂O |
| Molecular Weight | 266.34 g/mol |
| Canonical SMILES | CC1=NC=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
| InChI Key | RTYJZFABJOUIMG-UHFFFAOYSA-N |
The planar pyridine ring and non-planar pyrrolidine conformation create a stereoelectronic profile conducive to interactions with biological targets .
Synthesis and Optimization
Synthetic Pathways
Synthesis typically involves multi-step reactions starting from pyridine and pyrrolidine precursors. A representative route includes:
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Suzuki-Miyaura Coupling: A 5-bromo-7-azaindole intermediate reacts with phenylboronic acid under palladium catalysis ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in dioxane/water at 80°C to form the biaryl linkage .
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Bromination: The intermediate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane or THF .
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Tosylation: Protection of the pyrrolidine nitrogen with p-toluenesulfonyl chloride in the presence of sodium hydroxide yields the tosylated derivative .
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Ketone Formation: Friedel-Crafts acylation or nucleophilic acyl substitution introduces the phenyl methanone group.
Optimization challenges include controlling regioselectivity during bromination and minimizing racemization at the pyrrolidine stereocenter .
Research Gaps and Future Directions
Pharmacokinetic Profiling
No in vivo ADME (absorption, distribution, metabolism, excretion) data exist for this compound. Priority areas include:
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Hepatic microsomal stability studies
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CYP450 inhibition screening
Structural Analog Development
Modifications to the pyridine methyl group or pyrrolidine substituents could enhance target affinity. For example:
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